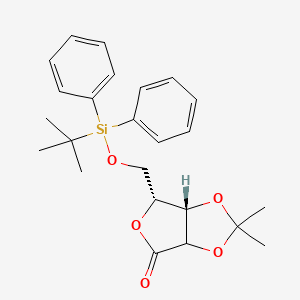
Glucocerebrosidase-IN-1 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucocerebrosidase-IN-1 (hydrochloride) is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. The inhibition of glucocerebrosidase has significant implications in the study and treatment of lysosomal storage disorders such as Gaucher disease and neurodegenerative diseases like Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of Glucocerebrosidase-IN-1 (hydrochloride) requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions: Glucocerebrosidase-IN-1 (hydrochloride) primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Glucocerebrosidase-IN-1 (hydrochloride) include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving Glucocerebrosidase-IN-1 (hydrochloride) are typically derivatives with enhanced inhibitory properties. These derivatives are characterized by their ability to bind more effectively to the active site of glucocerebrosidase, thereby increasing their potency .
Applications De Recherche Scientifique
Glucocerebrosidase-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity .
Biology: In biological research, Glucocerebrosidase-IN-1 (hydrochloride) is employed to investigate the role of glucocerebrosidase in cellular processes and to understand the molecular basis of lysosomal storage disorders .
Medicine: In medicine, this compound is used in the development of therapeutic strategies for diseases such as Gaucher disease and Parkinson’s disease. It helps in identifying potential drug candidates and understanding their mechanisms of action .
Industry: In the pharmaceutical industry, Glucocerebrosidase-IN-1 (hydrochloride) is utilized in the screening of new drugs and in the optimization of drug formulations to enhance their stability and bioavailability .
Mécanisme D'action
Glucocerebrosidase-IN-1 (hydrochloride) exerts its effects by binding to the active site of the enzyme glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucosylceramide into glucose and ceramide, leading to the accumulation of glucosylceramide in lysosomes. The molecular targets involved include the catalytic residues of glucocerebrosidase, which are essential for its enzymatic activity .
Comparaison Avec Des Composés Similaires
- Imiglucerase
- Velaglucerase alfa
- Eliglustat
Comparison: Glucocerebrosidase-IN-1 (hydrochloride) is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike other similar compounds, it has a lower IC50 value, indicating its superior inhibitory activity. Additionally, its chemical structure allows for better binding to the active site of the enzyme, enhancing its effectiveness .
Propriétés
Formule moléculaire |
C13H28ClNO3 |
|---|---|
Poids moléculaire |
281.82 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10;/h10-17H,2-9H2,1H3;1H/t10-,11-,12-,13-;/m1./s1 |
Clé InChI |
MWPKYIZWZQVGJA-URXMQMNMSA-N |
SMILES isomérique |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O.Cl |
SMILES canonique |
CCCCCCCCC1C(C(C(CN1)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


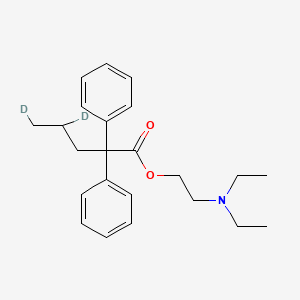
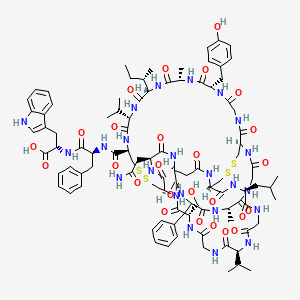
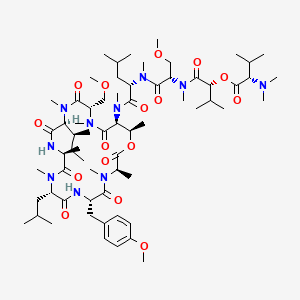
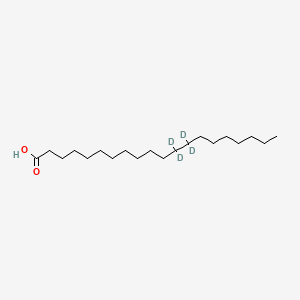
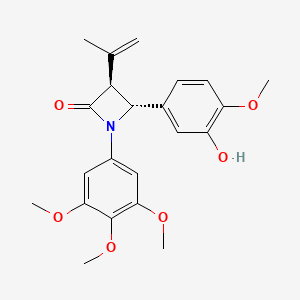
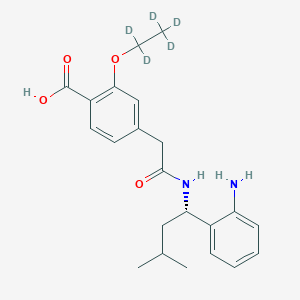
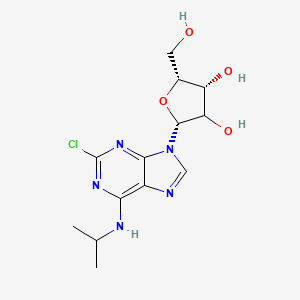
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
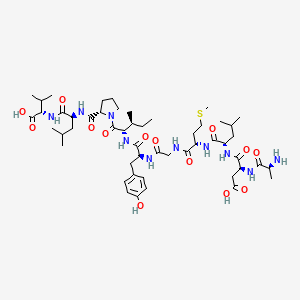
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)
